N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-2-phenoxyacetamide
Description
Properties
IUPAC Name |
N-[3-methyl-1-(triazol-2-yl)butan-2-yl]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c1-12(2)14(10-19-16-8-9-17-19)18-15(20)11-21-13-6-4-3-5-7-13/h3-9,12,14H,10-11H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGRCYVOHXKRDOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1N=CC=N1)NC(=O)COC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-2-phenoxyacetamide typically involves the reaction of 3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-amine with phenoxyacetyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-2-phenoxyacetamide is a synthetic compound with a unique structure featuring a triazole ring and a phenoxyacetamide moiety. Triazoles are known for their diverse biological activities and wide use in medicinal chemistry.
Scientific Research Applications
The synthesis of this compound typically involves reacting 3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-amine with phenoxyacetyl chloride under basic conditions. This reaction is usually performed in an organic solvent, such as dichloromethane or chloroform, using a base like triethylamine to neutralize the hydrochloric acid formed.
Antimicrobial Properties
Triazole-containing compounds have shown potential antimicrobial activity. Derivatives of 1,2,3-triazoles, for example, exhibit antibacterial and antifungal activities. this compound is believed to share similar properties because of its structural components. Research suggests that triazole derivatives can inhibit pathogens such as Escherichia coli and Staphylococcus aureus, with some showing minimum inhibitory concentrations (MICs) as low as 0.21 μM against Pseudomonas aeruginosa and E. coli.
Other Triazole Derivatives
Several other compounds containing the 3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl moiety have been synthesized and studied. These include:
- N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)thiophene-2-sulfonamide: This compound has a molecular weight of 300.4 and a molecular formula of C11H16N4O2S2 .
- N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzo[b]thiophene-2-carboxamide: With a molecular weight of 314.4, its molecular formula is C16H18N4OS .
- N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]benzamide: This compound has the molecular formula C21H24N4O2 .
- 3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-amine hydrochloride: It has a molecular weight of 190.68 and the formula C7H15CLN4 .
- 3-Methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-amine: The molecular formula is C7H14N4 .
Mechanism of Action
The mechanism of action of N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The phenoxyacetamide moiety may enhance the compound’s binding affinity and specificity towards its targets. These interactions can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular pathways.
Comparison with Similar Compounds
Compound 6a () :
- Structure : 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide.
- Key Differences: Replaces the target compound’s phenoxy group with a naphthalenyloxy moiety.
Compound 9c () :
- Structure : Incorporates a benzimidazole-thiazole-triazole hybrid.
- Key Differences: Replaces the phenoxyacetamide with a benzimidazole-thiazole system.
Heterocyclic Substituent Variations
Structure 1 () :
- Structure: (S)-N-(3-methyl-1-oxo-1-(pyrrolidin-1-yl)butan-2-yl)-2-phenoxyacetamide.
- Key Differences : Substitutes the triazole with a pyrrolidinyl group.
- Impact : The pyrrolidine introduces a basic nitrogen, altering electronic properties and enabling protonation at physiological pH, which may influence pharmacokinetics (e.g., bioavailability) .
Compound () :
- Structure: 2-(4-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)phenoxy)acetamide.
- Key Differences : Features an azetidine sulfonyl group instead of the branched alkyl chain.
Comparative Data Table
Biological Activity
N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-2-phenoxyacetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves the reaction between 3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-amine and phenoxyacetyl chloride under basic conditions. The process is often conducted in organic solvents like dichloromethane or chloroform with triethylamine as a base to neutralize hydrochloric acid produced during the reaction. This method allows for the efficient formation of the target compound in a laboratory setting.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of triazole-containing compounds. For instance, derivatives of 1,2,3-triazoles exhibit significant antibacterial and antifungal activities. This compound is believed to share similar properties due to its structural components. Research indicates that triazole derivatives can inhibit various pathogens including Escherichia coli and Staphylococcus aureus, with some exhibiting minimum inhibitory concentrations (MICs) as low as 0.21 μM against Pseudomonas aeruginosa and E. coli .
Anticancer Activity
The anticancer potential of triazole derivatives has been extensively studied. Triazole compounds are known to induce apoptosis in cancer cells and can inhibit key enzymes involved in cancer progression. For example, certain 1,2,3-triazole derivatives have shown IC50 values ranging from 0.97 to 34.46 μM against lung cancer cell lines (A549), indicating their potential as effective anticancer agents . The mechanism often involves cell cycle arrest and inhibition of topoisomerase II activity.
Case Studies
Case Study 1: Anticancer Efficacy
In a study evaluating various triazole derivatives for anticancer activity, compounds similar to this compound were tested against A549 lung cancer cells. The results demonstrated that these compounds could significantly reduce cell viability through apoptosis induction and cell cycle arrest at the G2/M phase .
Case Study 2: Antimicrobial Screening
Another study focused on the antimicrobial activity of triazole derivatives against clinical strains of bacteria and fungi. The results indicated that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, with effective inhibition noted in various assays .
Research Findings Summary
The following table summarizes the biological activities reported for this compound and related compounds:
Q & A
Q. Basic
- ¹H/¹³C NMR : Key signals include the triazole proton (δ 8.36–8.40 ppm) and acetamide carbonyl (δ ~165 ppm) .
- IR : Confirm C=O (1671–1682 cm⁻¹) and triazole C-N (1303–1340 cm⁻¹) stretches .
- HRMS : Validate molecular ion [M+H]⁺ with <1 ppm error (e.g., m/z 404.1359 calculated vs. 404.1348 observed) .
Best Practice : Use DMSO-d₆ for NMR to resolve exchangeable NH protons .
How can researchers resolve crystallographic data contradictions in structural elucidation?
Q. Advanced
- SHELX refinement : Use SHELXL for small-molecule refinement, leveraging high-resolution data to address twinning or disorder in the triazole and phenoxy groups .
- Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry .
Case Study : A similar triazole-acetamide derivative required 98% completeness in data collection to resolve rotational disorder in the butan-2-yl chain .
What strategies optimize reaction conditions for derivatives with enhanced bioactivity?
Q. Advanced
- Solvent Screening : Polar aprotic solvents (e.g., DMF) improve solubility for nitro-substituted aryl azides but may reduce regioselectivity .
- Catalyst Tuning : CuI/TPGS-750-M in water increases yield (92%) for electron-deficient azides vs. Cu(OAc)₂ (75%) .
Data-Driven Example : Increasing reaction time from 6 to 12 hours raised yield from 78% to 88% for 3-nitro derivatives .
What biological targets are hypothesized for this compound, and how are assays designed?
Q. Basic
- Targets : Enzymes (e.g., kinases) and neurokinin receptors, inferred from structural analogs with triazole-phenoxy motifs .
- Assay Design :
- In vitro : Competitive binding assays using fluorophore-labeled ligands (IC₅₀ determination) .
- Cellular Models : HEK293 cells transfected with target receptors for functional cAMP/PKA pathway analysis .
How can molecular docking predict binding modes with biological targets?
Q. Advanced
- Software : AutoDock Vina or Schrödinger Suite for triazole-acetamide docking.
- Protocol :
- Prepare protein (PDB: 4ZUD) by removing water and adding hydrogens.
- Define the active site using co-crystallized ligand coordinates.
- Validate with RMSD <2 Å in re-docking .
Case Study : A triazole-sulfonamide analog showed a docking score of −9.2 kcal/mol against carbonic anhydrase IX, correlating with IC₅₀ = 18 nM .
What structure-activity relationship (SAR) trends are observed in analogs?
Q. Advanced
- Triazole Position : 2H-1,2,3-triazol-2-yl derivatives show 3x higher kinase inhibition than 1H-isomers due to reduced steric hindrance .
- Phenoxy Substitution : Electron-withdrawing groups (e.g., -NO₂) enhance receptor binding (ΔG = −10.1 kcal/mol) vs. -OCH₃ (ΔG = −8.3 kcal/mol) .
Data Table :
| Substituent (R) | IC₅₀ (μM) | LogP |
|---|---|---|
| -H | 45.2 | 2.1 |
| -NO₂ | 12.8 | 1.8 |
| -CF₃ | 8.5 | 2.4 |
How should researchers address discrepancies in reported reaction yields?
Q. Advanced
- Root Cause Analysis : Compare solvent purity (HPLC-grade vs. technical) and catalyst aging. For example, Cu(OAc)₂ stored >6 months reduced yields by 15% .
- DoE Approach : Use a 3² factorial design (time vs. temperature) to identify optimal conditions .
What challenges arise in analytical method development for impurity profiling?
Q. Advanced
- HPLC Optimization : Use a C18 column with 0.1% TFA in water/acetonitrile (gradient: 5–95% ACN in 20 min) to resolve unreacted azide (RT = 4.2 min) from product (RT = 12.8 min) .
- LC-MS Pitfalls : Triazole adducts (e.g., [M+Na]⁺) may cause misinterpretation; employ high-resolution instruments .
How do sulfonamide and triazole groups influence stability under physiological conditions?
Q. Advanced
- Hydrolytic Stability : The triazole ring resists hydrolysis (t₁/₂ >24 h at pH 7.4), while the acetamide group degrades faster (t₁/₂ = 6.5 h) .
- Oxidative Stress : Sulfonamide derivatives show ROS scavenging in HepG2 cells (EC₅₀ = 32 μM) via Nrf2 pathway activation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
